Pentyl 3-methylbenzoate

Catalog No.
S14514647
CAS No.
5448-60-2
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl 3-methylbenzoate

CAS Number

5448-60-2

Product Name

Pentyl 3-methylbenzoate

IUPAC Name

pentyl 3-methylbenzoate

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-3-4-5-9-15-13(14)12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3

InChI Key

KUPGUGAJEZQRKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=CC(=C1)C

Pentyl 3-methylbenzoate is an organic compound classified as an ester, with the molecular formula C13H18O2C_{13}H_{18}O_{2} and a molecular weight of 206.28 g/mol. It is characterized by a pentyl group attached to the 3-methylbenzoate moiety. This compound is known for its pleasant aroma, which makes it useful in the fragrance and flavor industries. The compound is represented by the International Union of Pure and Applied Chemistry name "pentyl 3-methylbenzoate" and has a Chemical Abstracts Service registry number of 5448-60-2.

, including:

  • Hydrolysis: In the presence of aqueous sodium hydroxide, the ester bond is cleaved, resulting in the formation of 3-methylbenzoic acid and pentanol.
  • Reduction: The ester group can be reduced to form 3-methylbenzyl alcohol using reducing agents such as lithium aluminum hydride.
  • Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, leading to substituted derivatives like 3-nitrobenzoate or 3-chlorobenzoate.

Common Reagents and Conditions

  • Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.
  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
  • Substitution: Nitric acid (HNO3) for nitration; halogens (Cl2, Br2) for halogenation.

Research on pentyl 3-methylbenzoate indicates potential biological activities, particularly its interactions with biological systems. As an ester, it can undergo hydrolysis to release active components that may interact with various enzymes and receptors. The exact biological targets are context-dependent, but studies suggest that it may have applications in medicinal chemistry and pharmacology due to its structural properties.

Pentyl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with pentanol. This process typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion of reactants to the desired ester product. In industrial settings, this method is scaled up in large reactors with optimized mixing and temperature control to enhance yield and purity.

Pentyl 3-methylbenzoate has various applications:

  • Fragrance Industry: Used as a component in perfumes and scented products due to its pleasant aroma.
  • Flavoring Agent: Employed in food products for flavor enhancement.
  • Chemical Intermediate: Acts as a precursor in organic synthesis for more complex molecules.
  • Biological Research: Investigated for potential therapeutic properties and interactions with biological systems.

Similar Compounds

  • Methyl Benzoate: An ester with a methyl group instead of a pentyl group.
  • Ethyl Benzoate: An ester featuring an ethyl group.
  • Propyl Benzoate: An ester containing a propyl group.

Uniqueness

Pentyl 3-methylbenzoate stands out due to its longer alkyl chain compared to methyl, ethyl, and propyl benzoates. This structural difference results in distinct physical properties such as solubility and boiling point. The unique characteristics make it suitable for specific applications where longer-chain esters are preferred, particularly in perfumery and flavoring industries.

Compound NameMolecular FormulaUnique Features
Pentyl 3-methylbenzoateC13H18O2Longer alkyl chain
Methyl BenzoateC8H8O2Shortest chain; widely used
Ethyl BenzoateC9H10O2Intermediate chain length
Propyl BenzoateC10H12O2Slightly longer than ethyl

This comparison highlights how pentyl 3-methylbenzoate's structure contributes to its unique properties and applications within various fields.

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Exact Mass

206.130679813 g/mol

Monoisotopic Mass

206.130679813 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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